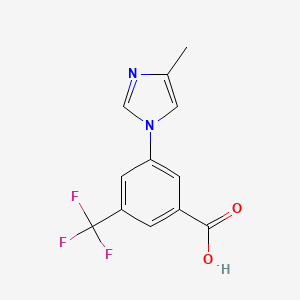

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group and a methylated imidazole ring

Métodos De Preparación

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow precise control over temperature, pressure, and reagent concentrations. Continuous flow chemistry and batch processing are common methods employed to achieve high yields and purity.

Análisis De Reacciones Químicas

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its trifluoromethyl group makes it a valuable building block for pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a tool for studying enzyme inhibition and receptor binding. Its structural similarity to biologically active compounds allows it to be used in assays and screening processes.

Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting specific diseases. Its ability to interact with biological targets makes it a candidate for drug design and development.

Industry: In the industrial sector, it is used in the production of various chemicals, including dyes, polymers, and other materials that require specific functional groups for their properties.

Mecanismo De Acción

The mechanism by which 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the imidazole ring provides a site for specific interactions.

Comparación Con Compuestos Similares

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenol

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamide

Uniqueness: Compared to these similar compounds, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid stands out due to its carboxylic acid group, which provides additional reactivity and potential for further functionalization.

This detailed overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Actividad Biológica

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research and kinase inhibition. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

- Molecular Formula : C12H9F3N2O2

- Molecular Weight : 284.21 g/mol

- CAS Number : 641571-11-1

- Physical State : Solid (white to light gray powder)

The compound exhibits its biological activity primarily through inhibition of key protein kinases involved in cancer cell proliferation. The presence of the trifluoromethyl group enhances its binding affinity to these targets, which include:

- Epidermal Growth Factor Receptor (EGFR)

- Vascular Endothelial Growth Factor Receptor (VEGFR)

- Platelet-Derived Growth Factor Receptor (PDGFR)

Kinase Inhibition Studies

Research indicates that this compound demonstrates potent inhibitory effects on EGFR, with studies showing up to 92% inhibition at concentrations as low as 10 nM . The compound's selectivity for various kinases suggests a tailored approach to targeting specific pathways involved in tumorigenesis.

Anti-Cancer Activity

The compound has been evaluated against several cancer cell lines, demonstrating significant anti-proliferative effects. The following table summarizes the results from various studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K-562 (CML) | 10 | EGFR Inhibition |

| MCF-7 (Breast) | 15 | Induction of Apoptosis |

| A549 (Lung) | 12 | Microtubule Destabilization |

| HeLa (Cervical) | 8 | Cell Cycle Arrest |

Structure-Activity Relationship (SAR)

The structural components of the compound play a crucial role in its biological activity. The imidazole ring and trifluoromethyl substitution are particularly important for enhancing interaction with target proteins. Research has indicated that modifications in these regions can lead to variations in potency and selectivity against different kinases .

Case Studies

- In Vitro Studies : A study involving MDA-MB-231 breast cancer cells revealed that the compound induced apoptosis and increased caspase activity, suggesting a mechanism involving programmed cell death .

- Docking Studies : Molecular docking simulations have illustrated favorable binding interactions between the compound and the active sites of targeted kinases, supporting its potential as a therapeutic agent .

Propiedades

IUPAC Name |

3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-7-5-17(6-16-7)10-3-8(11(18)19)2-9(4-10)12(13,14)15/h2-6H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOCDOFDUXPNGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677148 |

Source

|

| Record name | 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

641571-13-3 |

Source

|

| Record name | 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.